![molecular formula C20H21NO2 B15249353 9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to an (E)-3-methylbut-1-enyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with (E)-3-methylbut-1-enylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Applications De Recherche Scientifique
9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorenylmethyl group provides stability and lipophilicity, enhancing the compound’s ability to interact with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
- 9H-fluoren-9-ylmethyl N-(4-ethynylphenyl)carbamate
- 9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
Compared to similar compounds, 9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate is unique due to the presence of the (E)-3-methylbut-1-enyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research applications.
Propriétés
Formule moléculaire |
C20H21NO2 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate |
InChI |
InChI=1S/C20H21NO2/c1-14(2)11-12-21-20(22)23-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-12,14,19H,13H2,1-2H3,(H,21,22)/b12-11+ |
Clé InChI |
BVFNGMYJXXAHNM-VAWYXSNFSA-N |
SMILES isomérique |
CC(C)/C=C/NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)C=CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


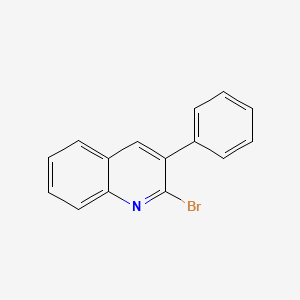

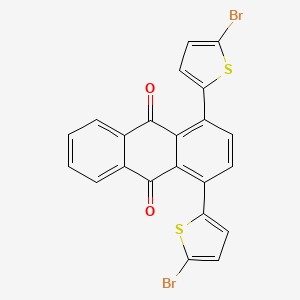
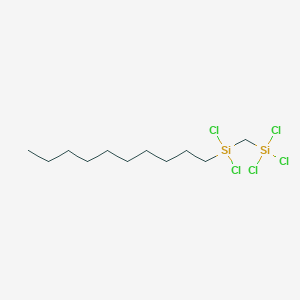

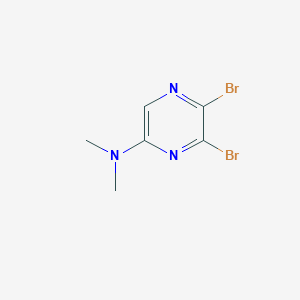
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
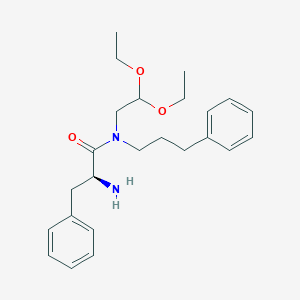
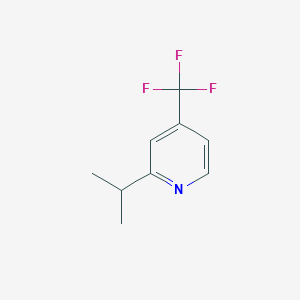

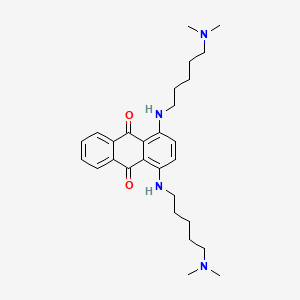
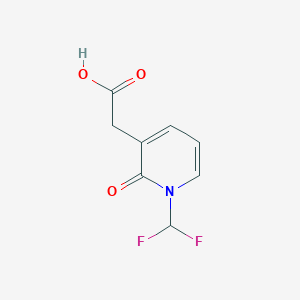
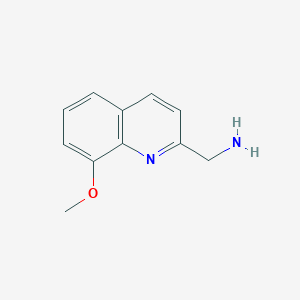
![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)
